molecular formula C27H36N4O5S B1574218 CPI-169

CPI-169

Numéro de catalogue B1574218
Poids moléculaire: 528.66
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CPI-169 R-enantiomer is the R enantiomer of CPI-169, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2);  decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: CPI-169, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), CPI-169 is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that CPI-169 treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of CPI-169 (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.

Applications De Recherche Scientifique

1. Improving Positive Attitude Towards Science

A study by Sunarti et al. (2018) focused on the CPI model (Construction, Production, and Implementation) to enhance scientific literacy and a positive attitude towards science in pre-service physics teachers. This model, comprising four phases including motivation, construction, production, and evaluation, showed a significant increase in positive attitudes towards science.

2. Comparative Effectiveness Research

Horn and Gassaway (2007) described a practice-based evidence for clinical practice improvement (PBE-CPI) methodology. This comprehensive approach incorporates natural variation within data from routine clinical practice to determine the effectiveness of various treatments, offering a more pragmatic approach compared to randomized controlled trials.

3. Use in Law Enforcement Officer Selection

Research by Hargrave and Hiatt (1989) demonstrated the effectiveness of the California Psychological Inventory (CPI) in law enforcement officer selection. Officers with better CPI profiles were found to be more suited for law enforcement roles.

4. Observational Studies in Rehabilitation Research

A commentary by Horn et al. (2005) compared randomized controlled trials (RCTs) and CPI study designs in rehabilitation research. They introduced the concept of CPI studies, which focus on defining and characterizing the 'black box' of clinical practice, thereby uncovering best practices more quickly.

5. Application in Consumer Price Index Prediction

The study by Luo and Huang (2012) introduced a prediction method based on combinatorial and optimal networks for the Consumer Price Index (CPI), demonstrating better prediction accuracy compared to single-method approaches.

6. Crisis Prevention Intervention Techniques

Jambunathan and Bellaire (1996) evaluated the effectiveness of crisis prevention intervention (CPI) techniques in resolving crises in healthcare settings. Their findings indicate that these techniques were effective in averting crises in a majority of the observed episodes.

Propriétés

Nom du produit

CPI-169

Formule moléculaire

C27H36N4O5S

Poids moléculaire

528.66

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.